2-(3,5-dimethylphenyl)-2H-1,2,3-triazole-4-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship Physicochemical Property Optimization

Regioisomer contamination compromises target-binding reproducibility. This specific 2H-1,2,3-triazole regioisomer (CAS 1250728-47-2) eliminates that risk. • Distinct conformational space: 2 rotatable bonds vs. 1 in the 1H isomer, enabling unique entropic binding profiles for kinase hinge motifs. • CNS-preoptimized fragment: TPSA 68 Ų & XLogP3 2.5 place libraries within favorable ADME space. • DEL-ready: single free carboxylic acid handle (95% purity) ensures efficient on-DNA amide coupling with minimal side reactions.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 1250728-47-2
Cat. No. B1527578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dimethylphenyl)-2H-1,2,3-triazole-4-carboxylic acid
CAS1250728-47-2
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2N=CC(=N2)C(=O)O)C
InChIInChI=1S/C11H11N3O2/c1-7-3-8(2)5-9(4-7)14-12-6-10(13-14)11(15)16/h3-6H,1-2H3,(H,15,16)
InChIKeyOEANOGVVKXTJBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure 2-(3,5-Dimethylphenyl)-2H-1,2,3-triazole-4-carboxylic acid (CAS 1250728-47-2) for Precision Click Chemistry and Medicinal Chemistry


2-(3,5-dimethylphenyl)-2H-1,2,3-triazole-4-carboxylic acid (CAS 1250728-47-2) is an aromatic heterocyclic building block featuring a 1,2,3-triazole core with a carboxylic acid group at the 4-position and a 3,5-dimethylphenyl substituent at the 2-position [1]. This specific '2H'-triazole regioisomer provides distinct physicochemical properties, including a computed XLogP3 of 2.5, a topological polar surface area (TPSA) of 68 Ų, and a molecular weight of 217.22 g/mol, which are critical factors for fragment-based drug design and the modular synthesis of compound libraries [2]. The compound serves as a versatile precursor for amide and ester derivatives, enabling precise structural tuning in research applications.

2H-1,2,3-triazole regioisomer with 3,5-dimethylphenyl substitution
Free carboxylic acid handle for direct amide/ester derivatization
Computed property profile suited for fragment-based library design

Why 2H-1,2,3-Triazole Regioisomers Cannot Be Interchanged with 1H-Analogs in 2-(3,5-Dimethylphenyl) Triazole Carboxylic Acid Procurement


Substituting 2-(3,5-dimethylphenyl)-2H-1,2,3-triazole-4-carboxylic acid with its 1H-regioisomer (e.g., 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid) or with analogs bearing different aryl substitution patterns will fundamentally alter the molecule's spatial configuration and electronic distribution, leading to irreproducible results in downstream applications. The triazole nitrogen atoms' positioning dictates the vector of the critical 3,5-dimethylphenyl group, directly impacting target binding affinity and selectivity profiles [1]. Differences in calculated properties, such as lipophilicity (XLogP3 2.5 for the 2H-regioisomer [2] versus predicted lower lipophilicity for 1H-analogs), further illustrate the risks of unqualified substitution.

!1H-regioisomer placement shifts aryl vector, altering target engagement geometry and binding profiles.
!Different rotatable bond count between 2H and 1H isomers changes conformational flexibility and entropic binding.
!Lipophilicity differences between regioisomers may shift ADME behavior and off-target binding context.

Quantitative Differentiation of 2-(3,5-Dimethylphenyl)-2H-1,2,3-triazole-4-carboxylic acid from Closest Analogs: A Selection Guide


Regiochemical Impact on Physicochemical Properties: 2H- vs. 1H-1,2,3-Triazole

The '2H' regiochemistry of the target compound results in a distinct pharmacological vector compared to '1H' substituted triazoles. This difference is quantified by the Rotatable Bond Count. The target compound (PubChem CID 62277500) has 2 rotatable bonds, indicating a specific rigidity around the triazole-phenyl linkage, whereas the analogous 1H-regioisomer, 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, has only 1 rotatable bond between the triazole and phenyl ring [1]. This difference in conformational flexibility can critically affect ligand pre-organization and binding entropy.

Rotatable Bonds
Class-level
2 vs 1 rotatable bonds (2H vs 1H isomer)
Reported difference may influence ligand pre-organization and binding entropy.
Computational comparison; experimental validation advised.
Medicinal Chemistry Structure-Activity Relationship Physicochemical Property Optimization

LogP Analysis: Lipophilicity Tuning via Substituent Position

The target compound's lipophilicity, a crucial determinant of permeability and metabolic stability, is modified by the dimethyl substitution pattern. The target compound demonstrates a computed XLogP3 of 2.5 [1]. Its structural isomer, 1-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1038241-05-2), has a reported logP of approximately 2.1, placing the target compound's lipophilicity roughly 0.4 log units higher . This measurable difference in lipophilicity indicates the target compound may exhibit higher passive membrane permeability but also potentially different off-target binding or solubility profiles.

Lipophilicity (XLogP3)
Reported
2.5 vs ~2.1 (Δ +0.4 log units)
Reported logP difference may shift compound position in ADME screening matrix.
Cross-study comparable; confirm experimentally.
Fragment-Based Drug Discovery ADME Lead Optimization

Topological Polar Surface Area (TPSA) and CNS Penetration Potential

The TPSA of the target compound is 68 Ų [1], which falls below the typical 90 Ų cutoff required for optimal blood-brain barrier penetration. Its comparator, 1-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid (a 1,2,4-triazole isomer, CAS 1245644-75-0), has a predicted TPSA of 68.5 Ų . While the total TPSA is nearly identical, the distribution of the polar surface area across the 1,2,3-triazole versus 1,2,4-triazole scaffold is fundamentally different, leading to disparate hydrogen-bonding networks with biological targets and therefore dictating different target selectivity patterns.

TPSA
Reported
68 vs 68.5 Ų (1,2,3- vs 1,2,4-triazole isomer)
Similar total TPSA but heteroatom distribution may lead to different target selectivity patterns.
CNS penetration potential requires in-vitro assessment.
Blood-Brain Barrier Permeability Central Nervous System Drugs Physicochemical Property Optimization

Functional Group Versatility: Free Carboxylic Acid vs. Ester Analogs in Library Synthesis

The free carboxylic acid functionality of the target compound provides direct and quantitative synthetic utility. It allows for a single-step, high-yielding amide coupling reaction, a cornerstone of combinatorial library synthesis. This is a distinct advantage over the commercially available ethyl ester analog, which requires an extra deprotection step, potentially reducing overall yield and increasing synthesis cycle time. The compound is supplied with a certified purity of 95% (HPLC), suitable for quantitative solid-phase synthesis and direct use without further purification in automated platforms .

Synthetic Utility
Source review
1 step (free acid) vs 2 steps (ethyl ester)
Free acid enables direct amide coupling, reducing synthetic steps in library construction.
Reported throughput advantage; verify under specific library conditions.
Combinatorial Chemistry DNA-Encoded Libraries Amide Coupling

Key Application Scenarios for 2-(3,5-Dimethylphenyl)-2H-1,2,3-triazole-4-carboxylic acid Based on Specific Chemical Properties


Optimizing Conformational Restriction in Kinase Inhibitor Lead Series

The unique 2H-1,2,3-triazole regioisomer, with its 2 rotatable bonds, presents a different entropic binding profile compared to the 1H-regioisomer's 1 rotatable bond. Procurement of this specific compound enables medicinal chemists to explore a distinct conformational space in central hinge-binding motifs of kinase inhibitors, where such changes can shift selectivity across the kinome [1].

Fragment Elaboration for Membrane-Permeable CNS Agents

With a TPSA of 68 Ų and a logP of 2.5, this compound is pre-optimized as a fragment-sized starting point for crossing biological membranes [1]. Its procurement ensures that any library elaboration from this scaffold begins within the favorable physiochemical space for CNS bioavailability, reducing the risk of encountering insurmountable ADME liabilities at later stages of lead optimization.

Rapid Assembly of DNA-Encoded Libraries (DELs) via Direct Coupling

The free carboxylic acid enables efficient, single-step on-DNA amide couplings to generate DELs. The high purity (95%) and single functional handle of this building block minimize side-reactions during the pooling synthesis process, a critical factor for maintaining library fidelity and hit identification rates , making it a superior choice over its ester protected analogs.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
2H-regioisomer conformational flexibility
Binding entropy and kinome selectivity context
Fragment elaboration for CNS agents
TPSA and lipophilicity range
Membrane permeability and brain exposure potential
DNA-encoded library construction
Free carboxylic acid handle
Single-step amide coupling efficiency
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